Tert-butyl azepan-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(azepan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUNZAWHSSBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405215 | |
| Record name | tert-butyl azepan-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454451-28-6 | |
| Record name | 1,1-Dimethylethyl N-(hexahydro-1H-azepin-4-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454451-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl azepan-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(azepan-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl azepan-4-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with an amine to form the corresponding carbamate . Another method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by an amine to yield the carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl azepan-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Tert-butyl azepan-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl azepan-4-ylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact mechanism varies based on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tert-butyl azepan-4-ylcarbamate
- CAS No.: 454451-28-6
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- Structure : A carbamate derivative featuring a seven-membered azepane ring protected by a tert-butyloxycarbonyl (Boc) group.
Applications :
Primarily used in organic synthesis as a protecting group for secondary amines, enabling selective reactions under basic conditions. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
Comparison with Structurally Similar Compounds
Tert-butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate
Chemical Identity :
- CAS No.: 1186654-76-1
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Structure : Boc-protected pyrrolidine with hydroxymethyl and methoxyphenyl substituents.
Key Differences :
Tert-butyl Alcohol (t-BuOH)
Chemical Identity :
- CAS No.: 75-65-0
- Molecular Formula : C₄H₁₀O
- Molecular Weight : 74.12 g/mol
- Structure : Simple tertiary alcohol with a branched alkyl chain.
Key Differences :
General Boc-Protected Amines
Structural Class : Carbamates with tert-butyloxycarbonyl groups.
Comparison Highlights :
- Stability : Boc groups are stable under basic conditions but cleaved by acids. The azepane ring may confer slower deprotection rates compared to smaller rings (e.g., piperidine) due to steric effects.
- Lipophilicity: The seven-membered azepane ring increases lipophilicity vs.
Biological Activity
Tert-butyl azepan-4-ylcarbamate is a compound characterized by its unique structural features, including a tert-butyl group, an azepane ring, and a carbamate functional group. This article reviews the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, synthesis methods, and potential applications.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : Approximately 214.3 g/mol
- Structure : The compound consists of a tert-butyl group attached to an azepan-4-yl moiety through a carbamate linkage.
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity. Related compounds have shown effectiveness against drug-resistant bacteria such as:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Antibacterial effects |
| Enterococcus faecium | Antibacterial effects |
The mechanism of action for these compounds often involves disrupting bacterial cell membranes, leading to cell lysis and death. This suggests that this compound may share similar mechanisms, warranting further investigation into its specific interactions with bacterial targets.
Anticancer Activity
Compounds similar to this compound have demonstrated promising anticancer properties. The following table summarizes some findings related to its structural analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | Piperidine instead of azepane | Antibacterial against Gram-positive bacteria |
| 5-Amino-pyridin derivatives | Varying substituents on pyridine | Anticancer properties |
| Azepane-based carbamates | Different side chains | Potential neuroactive properties |
Preliminary data suggest that the compound may interact with key biological targets involved in cancer cell proliferation and survival, potentially influencing pathways related to cell growth and differentiation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction often begins with tert-butylamine and an appropriate azepane derivative.
- Reaction Conditions : Various solvents or catalytic conditions can be employed to optimize yield.
- Yield and Purification : The product is usually purified through standard organic chemistry techniques.
For example, a common synthetic route yields the compound with high efficiency under controlled conditions, indicating its feasibility for pharmaceutical applications.
Case Studies
Research has indicated the potential of azepane-based compounds in medicinal chemistry. One study focused on the interaction of azepane derivatives with cAMP-dependent protein kinase, revealing insights into their mechanisms of action in cellular processes such as growth and differentiation . Another study highlighted the importance of structural variations in enhancing selectivity for specific biological targets, which could be crucial for developing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
